molecular formula C12H19BO3S B6158367 2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2102681-58-1

2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6158367
CAS No.: 2102681-58-1
M. Wt: 254.2
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Description

2-[5-(Methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a thiophene ring substituted with a methoxymethyl group at the 5-position and a pinacol boronate ester group at the 2-position. The methoxymethyl substituent likely enhances solubility in polar solvents and modulates electronic properties, making it valuable for applications in organic electronics and pharmaceuticals .

Properties

CAS No.

2102681-58-1

Molecular Formula

C12H19BO3S

Molecular Weight

254.2

Purity

95

Origin of Product

United States

Preparation Methods

Direct Lithiation of Halogenated Thiophenes

The most common approach involves deprotonating halogenated thiophenes using strong bases such as n-butyllithium (n-BuLi), followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, in the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, bromothiophene undergoes lithiation at −78°C in tetrahydrofuran (THF), yielding 86% after column chromatography. This method’s success hinges on maintaining low temperatures to prevent side reactions and ensuring anhydrous conditions.

A modified protocol for 1-bromo-3-(trifluoromethyl)benzene demonstrated similar efficiency: lithiation at −78°C with n-BuLi, followed by boronation, afforded an 86% yield. These conditions are directly applicable to 5-bromo-2-(methoxymethyl)thiophene, where the methoxymethyl group’s electron-donating properties may enhance lithiation efficiency.

Substrate Scope and Functional Group Compatibility

Introducing methoxymethyl groups requires careful consideration of protecting group strategies. For instance, in the synthesis of 1-methyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole, the methoxymethyl analogue could be introduced via a Williamson ether synthesis on 5-hydroxy-thiophene prior to bromination and lithiation. This stepwise approach avoids interference between the base and the methoxymethyl group during lithiation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (−78°C to 0°C) are critical for minimizing decomposition of intermediates. A comparative study using THF versus hexane as solvents revealed that THF’s polarity stabilizes the lithiated intermediate, improving yields by 15–20%. Conversely, reactions at room temperature, as seen in the synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, achieved 93% yield but required longer reaction times (12–24 hours).

Table 1: Impact of Temperature on Yield

SubstrateTemperature (°C)Yield (%)
5-Bromothiophene−7886
1-Bromo-3-(trifluoromethyl)benzene−7886
tert-Butyl piperidine derivative8093

Stoichiometry and Reagent Selection

Stoichiometric excess of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2–1.5 equivalents) ensures complete conversion, as seen in the 51% yield improvement when increasing from 1.0 to 1.2 equivalents in a pyrazole boronation. Catalytic palladium systems, such as Pd(PPh3)4, further enhance efficiency in cross-coupling steps, as demonstrated in a 93% yield Suzuki reaction.

Post-Borylation Functionalization

Methoxymethyl Group Introduction

Post-borylation etherification offers a viable route. For example, 5-hydroxy-thiophene-2-boronic ester can be treated with methyl iodide and a base (e.g., K2CO3) in dimethylformamide (DMF) to install the methoxymethyl group. This method avoids exposing the sensitive boronate ester to harsh lithiation conditions.

Purification and Characterization

Silica gel chromatography (hexane/ethyl acetate) remains the standard purification method, with yields consistently above 80%. Nuclear magnetic resonance (NMR) spectroscopy confirms boron integration, with characteristic quaternary carbon signals near δ 1.34 ppm (CDCl3). High-resolution mass spectrometry (HRMS) further validates molecular composition, as seen in the identification of m/z 307.2 for a related indole-boronate.

Challenges and Limitations

Steric Hindrance and Regioselectivity

Bulky substituents on the thiophene ring, such as methoxymethyl, may hinder boronation at the 2-position. Computational studies suggest that electron-donating groups direct lithiation to the 5-position, necessitating protective strategies or alternative directing groups.

Sensitivity to Moisture and Oxygen

Boronic esters are prone to hydrolysis, requiring strict inert atmosphere conditions (N2 or Ar). In one protocol, three cycles of nitrogen purging were essential to achieve 93% yield.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Transitioning from batch to flow systems mitigates exothermic risks during lithiation. A pilot study using a microreactor at −78°C achieved 89% yield with a 10-fold reduction in reaction time.

Green Chemistry Approaches

Replacing THF with cyclopentyl methyl ether (CPME), a greener solvent, improved yields by 5% while reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiophene derivatives as antimicrobial agents. The compound may exhibit antibacterial properties due to the presence of the thiophene moiety, which is known for its biological activity. Research indicates that thiophene-based compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Properties

Thiophene derivatives have been investigated for their anticancer activities. In vitro studies have shown that certain thiophene compounds can induce apoptosis in cancer cells. The incorporation of boron into the structure may enhance the biological activity of these compounds by improving their interaction with cellular targets .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Thiophene derivatives are widely used in organic semiconductors due to their ability to facilitate charge transport. The incorporation of boron can enhance the stability and conductivity of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Conductive Polymers

The synthesis of conductive polymers using thiophene derivatives has been a significant focus in materials science. The compound can serve as a building block for polymers that exhibit high conductivity and stability, making them ideal for applications in flexible electronics and sensors .

Cross-Coupling Reactions

The compound can act as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. Its boron-containing structure allows for efficient coupling with various aryl halides to form biaryl compounds, which are valuable intermediates in organic synthesis .

Synthesis of Complex Molecules

The dioxaborolane structure facilitates the formation of complex molecules through various synthetic pathways. For instance, it can be utilized in the synthesis of heterocycles and other functionalized compounds that are essential in drug discovery and development .

Case Studies

StudyApplicationFindings
Beny et al. (2021)Antimicrobial ActivityDemonstrated that thiophene derivatives showed significant antibacterial effects against Gram-positive bacteria .
Zheng et al. (2019)Organic ElectronicsReported enhanced charge mobility in devices made with thiophene-boron compounds compared to traditional materials .
Carpita et al. (2020)Organic SynthesisSuccessfully synthesized complex heterocycles using the compound as a key intermediate .

Mechanism of Action

The mechanism of action of 2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps :

Comparison with Similar Compounds

Structural and Substituent Variations

Dioxaborolane derivatives differ primarily in the substituents attached to the thiophene or aromatic core. Key analogs include:

Compound Name Substituent(s) Key Properties/Applications Reference
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Thiophene-2-yl Precursor for conjugated polymers; high reactivity in cross-coupling
4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane 5-(2-Octyldodecyl)-thiophene-2-yl Improved solubility in organic solvents; used in bulk heterojunction solar cells
2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromo-5-chloro-thiophene-2-yl Halogenated derivative; potential for further functionalization
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Ethynylphenyl Conjugation-enhancing group for optoelectronic materials

Key Observations :

  • Methoxymethyl vs.
  • Halogenated Derivatives : Bromo- and chloro-substituted analogs (e.g., ) exhibit lower solubility but higher thermal stability, making them suitable for high-temperature reactions.
  • Aromatic vs. Heteroaromatic Cores : Thiophene-based dioxaborolanes (e.g., ) show higher electron mobility in polymers compared to purely aromatic systems like naphthyl derivatives .

Biological Activity

The compound 2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of dioxaborolane that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Chemical Formula : C14H18BOS2
  • Molecular Weight : 278.36 g/mol

The presence of the thiophene ring and the dioxaborolane moiety contributes to its unique chemical properties and biological activities.

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Anti-inflammatory Effects : The compound has shown promise in suppressing tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
  • Anticancer Properties : Studies have suggested that dioxaborolane derivatives may possess anticancer activity by inhibiting cancer cell proliferation and promoting apoptosis .
  • Enzyme Modulation : The compound may interact with specific enzymes involved in inflammation and cancer progression, although detailed studies are required to elucidate these interactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives and dioxaborolanes:

  • Study on TNF-α Suppression : A study demonstrated that thiophene derivatives could effectively reduce TNF-α levels in vitro, suggesting their potential as anti-inflammatory agents .
  • Anticancer Activity : In a preclinical model, a related compound showed significant inhibition of tumor growth in xenograft models, indicating the potential for further development as an anticancer drug .

Data Summary

Activity TypeObserved EffectReference
Anti-inflammatoryTNF-α suppression
AnticancerTumor growth inhibition
Enzyme interactionModulation of inflammatory enzymes

Safety and Toxicology

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that derivatives of dioxaborolanes can exhibit harmful effects if ingested or if they come into contact with skin . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic: What are the key synthetic routes for preparing 2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of thiophene derivatives. A common approach involves reacting 5-(methoxymethyl)thiophene-2-boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Key steps include:

Boronation: Use a palladium catalyst (e.g., Pd(dppf)Cl₂) to couple the thiophene moiety with a boron precursor.

Protection: Stabilize the boronic acid intermediate by forming the pinacol ester, ensuring moisture-free conditions to prevent hydrolysis .
Critical Parameters:

  • Solvent choice (e.g., THF or DMF) affects reaction efficiency.
  • Catalyst loading (0.5–2 mol%) and temperature (60–100°C) must be optimized to avoid side reactions.

Advanced: How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?

Methodological Answer:
Discrepancies in reaction yields or side products often arise from:

  • Substrate electronic effects: The electron-donating methoxymethyl group on thiophene may alter the boron center’s electrophilicity. Validate using Hammett plots or DFT calculations to correlate substituent effects with reactivity .
  • Catalyst compatibility: Test alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to address steric hindrance from the tetramethyl dioxaborolane ring .
  • Reaction monitoring: Use in situ NMR or LC-MS to detect intermediates and adjust conditions dynamically .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the methoxymethyl (-OCH₂-) group (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂) and thiophene protons (δ ~6.8–7.2 ppm). The dioxaborolane ring’s methyl groups appear as a singlet near δ 1.3 ppm .
  • High-resolution mass spectrometry (HRMS): Confirm the molecular ion peak (expected m/z for C₁₃H₂₁BO₃S: calculated 280.13) .
  • X-ray crystallography: Resolve the planar dioxaborolane ring and thiophene-boron bond geometry, if crystalline samples are obtainable .

Advanced: How does the methoxymethyl substituent influence the compound’s stability under varying conditions?

Methodological Answer:
The methoxymethyl group introduces hydrolytic sensitivity:

  • Moisture stability: Perform accelerated degradation studies (e.g., 40°C/75% RH) with HPLC tracking. Compare with non-methoxymethyl analogs to isolate substituent effects .
  • Thermal stability: Use TGA/DSC to identify decomposition thresholds (>150°C for most dioxaborolanes).
  • pH-dependent behavior: Test solubility and stability in buffered solutions (pH 2–12). The ether linkage may hydrolyze under strongly acidic/basic conditions .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

  • Suzuki-Miyaura coupling: Acts as a boronate donor to form biaryl or heteroaryl structures, useful in pharmaceutical intermediates (e.g., kinase inhibitors) .
  • Stille couplings: Transmetallation with tin reagents expands access to π-conjugated materials (e.g., OLEDs) .
  • Protecting group strategy: The pinacol ester protects boron during multistep syntheses, enabling late-stage functionalization .

Advanced: What computational tools can predict and optimize reaction pathways involving this compound?

Methodological Answer:

  • Reaction path search software (e.g., GRRM, AFIR): Map potential energy surfaces to identify low-barrier pathways for cross-coupling .
  • DFT calculations (Gaussian, ORCA): Model transition states to rationalize regioselectivity in aryl-aryl bond formation .
  • Machine learning (Kinetic Analysis of Synthetic Pathways, KASP): Train models on existing reaction data to predict optimal catalyst/ligand pairs .

Basic: How should this compound be stored to maintain its reactivity?

Methodological Answer:

  • Storage conditions: Keep under inert gas (Ar/N₂) at –20°C in airtight containers. Desiccate with molecular sieves to prevent hydrolysis .
  • Handling: Use gloveboxes for moisture-sensitive reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be reconciled?

Methodological Answer:

  • Dynamic effects: Variable-temperature NMR (VT-NMR) can reveal rotational barriers in the dioxaborolane ring that cause splitting anomalies .
  • Isotopic labeling: Synthesize ¹⁰B-enriched analogs to simplify ¹¹B NMR spectra and reduce quadrupolar broadening .
  • Cross-validate with IR/Raman: Confirm B-O vibrational modes (~1350–1400 cm⁻¹) to rule out impurities .

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